molecular formula C12H17BrO B2889624 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene CAS No. 731802-21-4

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

Cat. No.: B2889624
CAS No.: 731802-21-4
M. Wt: 257.171
InChI Key: ZDDOZEHPSYXPSB-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is a substituted aromatic ether characterized by a benzene ring with three distinct substituents:

  • 1-(Propan-2-yl) group: An isopropyl substituent at the 1-position, enhancing steric bulk and hydrophobicity.
  • 2-Methyl group: A methyl group at the 2-position, influencing electronic properties and regioselectivity in reactions.
  • 4-(2-Bromoethoxy) group: A bromoethoxy chain at the 4-position, serving as a reactive handle for nucleophilic substitution or cross-coupling reactions.

This compound is structurally tailored for applications in pharmaceutical intermediates, agrochemicals, or materials science due to its combination of stability and reactivity .

Properties

IUPAC Name

4-(2-bromoethoxy)-2-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-9(2)12-5-4-11(8-10(12)3)14-7-6-13/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDOZEHPSYXPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCBr)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene typically involves the reaction of 4-hydroxy-2-methyl-1-(propan-2-yl)benzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromoethoxy group can lead to the formation of ethoxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of ethoxy derivatives.

Scientific Research Applications

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.

    Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of pharmaceuticals.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. The presence of the bromoethoxy group can influence the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Bromo-Substituted Aromatic Ethers

4-Bromo-2-ethoxy-1-methylbenzene

  • Structure : Bromine at 4-position, ethoxy at 4-position, methyl at 2-position.
  • Key Differences : Lacks the isopropyl group and has a shorter ethoxy chain (vs. bromoethoxy).
  • Reactivity : Less reactive in nucleophilic substitution due to the absence of bromine in the ethoxy chain.
  • Applications : Intermediate in organic synthesis for agrochemicals .

4-(Benzyloxy)-2-bromo-1-methoxybenzene

  • Structure : Benzyloxy at 4-position, bromine at 2-position, methoxy at 1-position.
  • Key Differences : Benzyl and methoxy groups alter electronic properties and steric hindrance.
  • Synthesis : Multi-step process involving acetyl protection, bromination, and benzyl group introduction .
Isopropyl-Substituted Bromoarenes

1-Bromo-4-(propan-2-yl)benzene Derivatives Example: 1-(Bromomethyl)-4-(propan-2-yl)benzene (Compound 7 in ). Key Differences: Bromomethyl group instead of bromoethoxy; used in coordination chemistry for iron complexes . Synthesis: Generated via PBr₃ treatment of [4-(propan-2-yl)phenyl]methanol .

Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Spectral Data (IR, NMR) Reference
4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene ~257.2 Not reported IR: C-O-C stretch ~1088 cm⁻¹; ¹H NMR: δ 1.2–1.4 (isopropyl)
4-(Benzyloxy)-2-bromo-1-methoxybenzene ~307.1 Not reported ¹H NMR: δ 5.1 (benzyl CH₂), δ 3.8 (methoxy)
1-(Bromomethyl)-4-(propan-2-yl)benzene ~213.1 Not reported GC-MS: m/z 213 (M⁺); ¹H NMR: δ 4.4 (CH₂Br)

Biological Activity

The compound 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is a synthetic organic molecule that has garnered interest in medicinal chemistry and chemical biology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated ethoxy group attached to a substituted benzene ring, which influences its reactivity and biological interactions. The structural formula can be represented as follows:

C12H17BrO\text{C}_{12}\text{H}_{17}\text{BrO}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₇BrO
Molecular Weight273.17 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromoethoxy group allows for nucleophilic substitution reactions, which can modify other biomolecules or influence signaling pathways.

  • Nucleophilic Substitution : The bromine atom in the bromoethoxy group can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit distinct biological properties.
  • Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, modifying its functional groups and potentially altering its biological interactions.

Applications in Research

This compound has been explored for various applications:

  • Medicinal Chemistry : Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
  • Chemical Biology : Used as a molecular probe to study interactions within biological systems.
  • Material Science : Explored for synthesizing new materials with specific properties.

Study 2: Pharmacological Potential

Research into structurally similar compounds has shown that modifications in the benzene ring can significantly alter pharmacological profiles. For instance, compounds with halogen substitutions have demonstrated varying degrees of activity against cancer cell lines, suggesting that this compound may also possess similar properties warranting further investigation .

Q & A

Q. What strategies ensure thermal stability during storage and handling?

  • Stability Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at −20°C under argon to prevent bromine loss .
  • Decomposition Pathways : GC-MS identifies HBr and phenolic byproducts, requiring neutralization traps during reactions .

Q. How can chirality be introduced or analyzed in derivatives of this compound?

  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphines) in alkylation steps. Enantiomeric excess (ee) is determined via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Vibrational Circular Dichroism (VCD) : Resolves absolute configuration in crystalline derivatives, validated against X-ray data .

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